(R)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid

Description

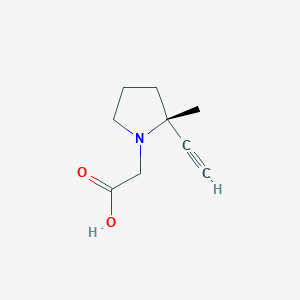

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-9(2)5-4-6-10(9)7-8(11)12/h1H,4-7H2,2H3,(H,11,12)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPPTZCRBVHPOD-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1CC(=O)O)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1CC(=O)O)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Addition of the Methyl Group: The methyl group can be added through an alkylation reaction using a suitable methylating agent.

Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where a suitable precursor is reacted with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of ®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid may involve large-scale versions of the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)

(R)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid serves as an important intermediate in the synthesis of various APIs. Its unique structure allows for modifications that can enhance the efficacy and specificity of drug candidates. For instance, it has been utilized in the synthesis of compounds with anti-inflammatory and analgesic properties.

Case Study:

In a study focused on developing new analgesics, (R)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid was employed to create derivatives that exhibited improved pain relief compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The modifications led to compounds that showed reduced gastrointestinal side effects while maintaining analgesic efficacy.

Organic Synthesis

2.1. Building Block for Complex Molecules

This compound is frequently used as a building block in organic synthesis due to its reactivity and ability to form stable intermediates. It has been involved in various coupling reactions, allowing chemists to construct complex molecular architectures.

Data Table: Common Reactions Involving (R)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid

Potential Therapeutic Uses

3.1. Neurological Applications

Research indicates that (R)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.

Case Study:

In preclinical trials, derivatives of (R)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid demonstrated significant neuroprotective effects in models of oxidative stress-induced neuronal damage. These findings suggest its potential role in developing new treatments for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of ®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the acetic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in Pyrrolidine Derivatives

Key structural analogs include enantiomers, esters, and fluorinated derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

- Enantiomers : The (R)- and (S)-enantiomers (HA-7074 and HA-8626) share identical functional groups but differ in stereochemistry, which may influence biological activity or synthetic utility .

- Fluorinated Analogs : Derivatives like those in Table 1 incorporate fluorine atoms (e.g., 2,3-difluorobenzyl) to enhance metabolic stability or binding affinity, as seen in patent applications .

Findings :

- Ester Hydrolysis : demonstrates NaOH-mediated ester hydrolysis to yield carboxylic acids, a common strategy for introducing acidic moieties .

Functional Group Impact on Properties

- Ethynyl Group : The terminal alkyne in (R)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid enables click chemistry applications, unlike N-acetyl or esterified analogs .

- Fluorine Substituents : Fluorinated analogs (e.g., EP 4 374 877 A2 derivatives) exhibit enhanced lipophilicity and resistance to oxidative metabolism, critical for drug design .

- Methyl Ester vs. Acetic Acid : Methyl esters (e.g., ) are often intermediates, whereas the acetic acid group in HA-7074 may improve solubility or enable salt formation .

Biological Activity

(R)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid (EMPA) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

EMPA is characterized by its unique pyrrolidine structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 139.19 g/mol. The presence of the ethynyl group is significant for its interaction with biological targets.

The biological activity of EMPA is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. Specifically, it has been studied for:

- Neurotransmitter Modulation : EMPA may enhance the release of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

- Receptor Interaction : The compound has shown affinity for various receptors, including those involved in pain perception and inflammation, suggesting potential analgesic and anti-inflammatory properties.

Pharmacological Effects

Research indicates that EMPA exhibits several pharmacological effects:

- Analgesic Activity : Studies have demonstrated that EMPA can reduce pain responses in animal models, indicating its potential as a pain management agent.

- Anti-inflammatory Properties : EMPA has been shown to lower inflammatory markers in vivo, suggesting it could be beneficial in treating conditions characterized by chronic inflammation.

- Antimicrobial Activity : Preliminary studies suggest that EMPA may possess antimicrobial properties, though further research is needed to confirm these effects.

Data Tables

The following table summarizes the key biological activities and findings related to EMPA:

| Biological Activity | Observations | References |

|---|---|---|

| Analgesic | Reduced pain response in animal models | |

| Anti-inflammatory | Lowered inflammatory markers | |

| Antimicrobial | Inhibitory effects on bacterial growth |

Case Studies

-

Pain Management Study :

A study conducted on rodents evaluated the analgesic effects of EMPA. Results indicated a significant reduction in pain sensitivity when administered at specific dosages, suggesting its potential utility in clinical pain management applications. -

Inflammation Model :

In a controlled experiment using a model of induced inflammation, EMPA administration resulted in a marked decrease in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent. -

Antimicrobial Investigation :

In vitro studies assessed the antimicrobial efficacy of EMPA against various bacterial strains. The results indicated that EMPA exhibited notable inhibitory activity against Gram-positive bacteria, warranting further exploration into its mechanism of action.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for (R)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid?

- Methodological Answer : Synthesis typically involves multi-step routes, including pyrrolidine ring functionalization and stereoselective introduction of the ethynyl group. Key steps may include:

- Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent side reactions (analogous to methods in ).

- Sonogashira coupling for ethynyl group incorporation, optimized under palladium catalysis (referenced in similar compounds in ).

- Chiral resolution via HPLC or enzymatic methods to isolate the R-enantiomer, as enantiomeric purity is critical for biological activity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the pyrrolidine backbone and ethynyl substitution pattern.

- Chiral chromatography (e.g., using Chiralpak® columns) to verify enantiomeric excess (>98% for the R-form) .

- Mass spectrometry (HRMS) for molecular weight validation, with attention to fragmentation patterns indicative of the acetic acid moiety .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Use fume hoods and gloves to avoid inhalation or skin contact, as related pyrrolidine derivatives are classified as respiratory irritants (H335) .

- Store at -20°C in airtight containers to prevent degradation, as recommended for structurally similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in:

- Enantiomeric purity : Impurities in the S-enantiomer can antagonize biological targets. Validate purity via circular dichroism (CD) or X-ray crystallography .

- Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and temperature (25°C vs. 37°C) to ensure reproducibility .

- Statistical analysis : Apply ANOVA or Bayesian modeling to compare datasets, identifying outliers due to solvent effects (e.g., DMSO concentration) .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

- Methodological Answer :

- Lyophilization : Prepare lyophilized powders reconstituted in saline immediately before use to minimize hydrolysis of the acetic acid group .

- Co-solvents : Use cyclodextrins or PEG-400 (≤10% v/v) to enhance solubility without destabilizing the pyrrolidine ring .

Q. How does the ethynyl group influence the compound’s interaction with enzymatic targets?

- Methodological Answer :

- Docking studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities of ethynyl vs. methyl-substituted analogs .

- Kinetic assays : Measure and using fluorogenic substrates to assess steric hindrance or electronic effects from the ethynyl moiety .

Q. What are the limitations of current structure-activity relationship (SAR) models for this compound?

- Methodological Answer :

- Data gaps : Limited crystallographic data on target complexes (e.g., enzymes or receptors) restricts accurate SAR predictions. Prioritize X-ray co-crystallization trials .

- Isosteric replacements : Test ethynyl group substitutes (e.g., cyano or vinyl) to evaluate electronic vs. steric contributions, using DFT calculations for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.